[2-(trifluoromethyl)cyclopropyl]methanesulfonyl chloride, Mixture of diastereomers
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Overview
Description
[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride is a chemical compound characterized by a cyclopropyl ring substituted with a trifluoromethyl group and a methanesulfonyl chloride group. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(trifluoromethyl)cyclopropyl]methanesulfonyl chloride typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through various methods, such as the cyclization of a suitable precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents.
Attachment of the Methanesulfonyl Chloride Group: The methanesulfonyl chloride group is usually introduced through a sulfonylation reaction.
Industrial Production Methods: In an industrial setting, the compound is likely produced through optimized versions of these synthetic routes, ensuring high yield and purity. The reaction conditions are carefully controlled to favor the formation of the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the cyclopropyl ring to other functional groups.
Reduction: Reduction reactions can reduce the trifluoromethyl group or other functional groups present.
Substitution: Substitution reactions can replace the methanesulfonyl chloride group with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: Common reagents include nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Products can include carboxylic acids or ketones.
Reduction: Products can include trifluoromethylated alkanes or alcohols.
Substitution: Products can include sulfonamides or esters.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibitors or as a probe in biological assays.
Medicine: It can be used in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: It can be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which [2-(trifluoromethyl)cyclopropyl]methanesulfonyl chloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Trifluoromethylcyclopropanes: Compounds with similar trifluoromethyl groups but different ring structures.
Methanesulfonyl Chlorides: Compounds with methanesulfonyl chloride groups but different substituents.
Uniqueness: The uniqueness of [2-(trifluoromethyl)cyclopropyl]methanesulfonyl chloride lies in its combination of the trifluoromethyl group and the cyclopropyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
2166562-83-8 |
---|---|
Molecular Formula |
C5H6ClF3O2S |
Molecular Weight |
222.6 |
Purity |
95 |
Origin of Product |
United States |
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